3-Chloro-2-(4-fluorophenoxy)aniline
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Overview
Description
3-Chloro-2-(4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9ClFNO . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-fluorophenoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a chlorinated aniline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , can be employed to efficiently synthesize the compound. This method involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-2-(4-fluorophenoxy)aniline is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may serve as a model compound for investigating the toxicity and metabolism of halogenated aromatic amines .
Medicine: In medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. The compound’s structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes , pigments , and polymers . Its unique chemical properties make it suitable for applications in materials science .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes and receptors , leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell signaling pathways , thereby affecting cellular functions .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes such as enzymes, which are involved in the metabolism of xenobiotics.
Receptors: It may also interact with G-protein coupled receptors (GPCRs) , influencing signal transduction pathways.
Comparison with Similar Compounds
- 3-Chloro-4-(4-fluorophenoxy)aniline
- 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
- 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline
Uniqueness: 3-Chloro-2-(4-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-2-(4-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJNBQLVDBZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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